1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
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Overview
Description
1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C21H16F3N3O2 and its molecular weight is 399.373. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities Quinolinyl chalcones, related to the compound of interest, have been synthesized through methods like Claisen–Schmidt condensation, showcasing promising anti-microbial properties against bacterial and fungal strains. These compounds have also exhibited moderate anti-oxidant activity, indicating their potential in drug development and disease treatment strategies (Prasath et al., 2015).
Antioxidant Properties Further research has introduced novel quinolinone derivatives synthesized from specific precursor compounds, demonstrating significant antioxidant activities. These activities suggest their utility in combating oxidative stress-related diseases, highlighting the compound's relevance in medicinal chemistry (Hassan et al., 2017).
Anti-inflammatory and Analgesic Potential Another study focused on the synthesis of new quinoxalinyl-oxadiazoles, aiming to evaluate their potential as non-steroidal anti-inflammatory and analgesic agents. This suggests the compound's implication in developing new treatments for inflammation and pain management (Wagle et al., 2008).
Antimicrobial and Mosquito Larvicidal Activity Compounds similar to the one have been synthesized and tested for their antibacterial, antifungal, and mosquito larvicidal activities. These studies contribute to the search for new antimicrobial agents and strategies for mosquito control, which is crucial for preventing mosquito-borne diseases (Rajanarendar et al., 2010).
Cancer Research Applications Research has also explored the synthesis of isoxazolquinoxaline derivatives for their potential as anti-cancer drugs. These studies include molecular docking, suggesting these compounds' effectiveness against specific cancer proteins and their potential role in cancer therapy (Abad et al., 2021).
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group could potentially enhance the compound’s potency towards its targets by lowering the pk_a of the cyclic carbamate, thereby facilitating key hydrogen bonding interactions with the protein .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interactions with multiple protein targets. Without specific target identification, it is challenging to predict the exact biochemical pathways that the compound might affect .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are currently unknown. The presence of a trifluoromethyl group could potentially enhance the compound’s lipophilicity, which might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound’s structure suggests potential neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s interaction with its targets could be influenced by the pH of the environment, which could affect the compound’s ionization state . Additionally, the compound’s stability could be affected by temperature and the presence of other reactive molecules .
Properties
IUPAC Name |
1-ethyl-6-methyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-3-27-11-16(18(28)15-9-12(2)7-8-17(15)27)20-25-19(26-29-20)13-5-4-6-14(10-13)21(22,23)24/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBYXWZFZOKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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